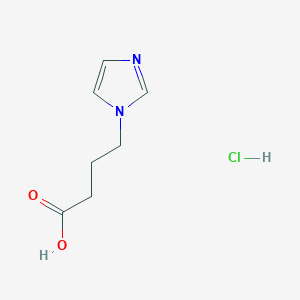

4-(1H-imidazol-1-yl)butanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen-bearing ring systems and aliphatic carboxylic acid functionalities. The IUPAC name "this compound" precisely describes the molecular structure, indicating the presence of an imidazole ring attached at the 1-position to the fourth carbon of a butanoic acid chain, with the entire molecule existing as a hydrochloride salt. The systematic nomenclature reflects the parent compound's structure where the imidazole nitrogen at position 1 forms a covalent bond with the terminal carbon of a four-carbon aliphatic chain terminating in a carboxylic acid group.

The compound possesses multiple chemical identifiers that facilitate its unambiguous identification across various chemical databases and literature sources. The Chemical Abstracts Service registry number 74706-77-7 serves as the primary identifier for the hydrochloride salt form, while the parent acid compound carries the CAS number 72338-58-0. The molecular formula for the hydrochloride salt is C₇H₁₁ClN₂O₂, representing the addition of hydrochloric acid to the parent compound with formula C₇H₁₀N₂O₂. The molecular weight of the hydrochloride salt is 190.63 grams per mole, compared to 154.17 grams per mole for the free acid form.

International chemical identification systems provide additional systematic descriptors for this compound, including the International Chemical Identifier string and corresponding key. The InChI representation "1S/C7H10N2O2.ClH/c10-7(11)2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2,(H,10,11);1H" encodes the complete structural information, while the InChIKey "ZALJECPKFNYKDH-UHFFFAOYSA-N" provides a shortened hash-based identifier. The Simplified Molecular Input Line Entry System representation "C1=CN(C=N1)CCCC(=O)O" describes the connectivity pattern of the parent acid, clearly showing the imidazole ring attachment to the butanoic acid chain.

Properties

IUPAC Name |

4-imidazol-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c10-7(11)2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALJECPKFNYKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74706-77-7 | |

| Record name | 4-(1H-imidazol-1-yl)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Alkylation Step

- Reagents: Imidazole is alkylated using halo-substituted butanoate esters, such as methyl-4-chlorobutyrate or ethyl 4-bromobutyrate.

- Conditions: The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Base: Inorganic bases such as potassium carbonate or sodium hydride are used to deprotonate imidazole and facilitate nucleophilic substitution.

- Temperature: Elevated temperatures around 100–115 °C are employed to drive the reaction to completion.

- Catalysts/Additives: Potassium iodide and phase transfer catalysts like tetrabutylammonium bromide (TBAB) may be added to enhance reaction rate and yield.

Example from patent literature:

| Parameter | Details |

|---|---|

| Imidazole amount | 0.57 mole |

| Methyl-4-chlorobutyrate | 0.85 mole |

| Base | Potassium carbonate (0.75 mole) |

| Solvent | DMSO (150 mL) |

| Temperature | 110–115 °C |

| Reaction time | 8–10 hours |

| Additives | Potassium iodide (1 g), TBAB (1 g) |

After reaction, the crude ester intermediate is obtained by aqueous work-up and organic extraction.

Hydrolysis Step

- Purpose: Convert the ester intermediate to the free carboxylic acid.

- Reagents: Aqueous sodium hydroxide or potassium hydroxide solution.

- Solvent: Water or aqueous mixtures, sometimes with tetrahydrofuran (THF) as co-solvent.

- Conditions: Heating at 95–100 °C for several hours (typically 4–6 hours).

- Outcome: Formation of the carboxylate salt.

Acidification and Hydrochloride Salt Formation

- Reagents: Concentrated hydrochloric acid is added to acidify the carboxylate salt.

- Conditions: Reaction is maintained at 80–85 °C for 5–6 hours.

- Isolation: The hydrochloride salt precipitates out and is filtered, washed, and dried.

- Yield and Purity: Yields of 95% and purity above 97% are reported.

One-Pot Synthesis Approach

A significant advancement is the development of a one-pot synthesis where all steps — alkylation, hydrolysis, and acidification — are performed sequentially in the same reaction vessel without isolation of intermediates. This method offers:

- Reduced process time.

- Higher overall yield.

- Simplified work-up.

- Environmentally friendly solvent usage (water and DMSO).

- High purity product (≥97%).

Comparative Data Table of Key Parameters in Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation | Imidazole + methyl-4-chlorobutyrate, K2CO3, DMSO, KI, TBAB | 110–115 | 8–10 | - | - | Polar aprotic solvent, base catalysis |

| Hydrolysis | NaOH (aq), water or THF | 95–100 | 4–6 | - | - | Converts ester to acid salt |

| Acidification | HCl (conc.) | 80–85 | 5–6 | - | - | Forms hydrochloride salt |

| Overall One-Pot Yield | Combined steps | 80–115 | ~15 | 95 | ≥97 | High purity, industrial scale |

Research Findings and Advantages

- The solvent-free N-alkylation method has been reported for related imidazolyl-acetic acid derivatives, reducing hazardous solvent use and simplifying isolation.

- Use of potassium carbonate as base is preferred for environmental and cost reasons.

- The one-pot synthesis reduces intermediate isolation steps, minimizing product loss and contamination.

- The hydrochloride salt form improves compound stability and crystallinity, facilitating purification.

- The process is scalable and suitable for industrial production with consistent high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl imidazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-(1H-imidazol-1-yl)butanoic acid hydrochloride serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals. Its imidazole ring is a common feature in many drugs, allowing for the modification and creation of complex structures .

- Reactivity : The compound can undergo various chemical reactions, including nucleophilic substitutions and esterifications due to its carboxylic acid group and imidazole functionality. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.

Biology

- Biochemical Probes : Research indicates that this compound can act as a biochemical probe due to its ability to interact with biological macromolecules such as proteins and enzymes. Its structural similarity to histidine suggests potential roles in modulating protein functions and enzyme activities .

- Neurotransmitter/Neuromodulator Role : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a neuromodulator involved in amino acid transport and metabolism. This could have implications for mood regulation and cognitive functions .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator. Its unique structure allows it to bind selectively to specific targets, which could lead to the development of new treatments for various diseases .

Antifungal Activity

In vitro studies have demonstrated that this compound possesses antifungal properties by inhibiting fungal growth through enzyme modulation. This suggests potential applications in treating fungal infections.

Antioxidant Properties

Preliminary assessments indicate that the compound may exhibit antioxidant activities, potentially reducing oxidative stress in biological systems. This property could be beneficial in developing therapies aimed at oxidative stress-related conditions.

Research Findings

Recent studies have explored the applications of this compound across various fields:

- Enzyme Inhibition : Investigations into its mechanism of action reveal that it can effectively modulate enzyme activity through competitive inhibition mechanisms, influencing their functions significantly.

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various receptors and transporters, which are crucial for understanding how this compound influences biological systems .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Backbone Modifications

- Butanoic Acid vs. Benzoic Acid Derivatives: The substitution of a benzoic acid core (e.g., 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride) introduces aromaticity, enhancing π-π stacking interactions in enzyme binding . In contrast, the butanoic acid backbone of the parent compound allows greater conformational flexibility, which may reduce target specificity .

Linker Variations

- Ethoxy Linker in Dazoxiben :

The ethoxy spacer in 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid hydrochloride extends the distance between the imidazole and carboxylic acid groups, optimizing steric alignment for thromboxane synthetase inhibition . This modification correlates with its potent IC₅₀ value of 3×10⁻⁹ M, far exceeding the activity of unmodified analogs .

Substituent Effects

- Conversely, diphenyl substitutions (e.g., 174266-18-3) introduce steric bulk, which may hinder binding to compact active sites but enhance selectivity for hydrophobic pockets .

Pharmacological and Commercial Relevance

- Thromboxane Synthetase Inhibition : Dazoxiben (74226-22-5) is clinically validated for antiplatelet and antithrombotic applications due to its high inhibitory potency .

Biological Activity

4-(1H-imidazol-1-yl)butanoic acid hydrochloride, with the CAS number 74706-77-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a butanoic acid moiety linked to an imidazole ring, enhancing its solubility and biological relevance. Its structure can be represented by the SMILES notation: Cl.OC(=O)CCCn1ccnc1. The imidazole ring is notable for its presence in histidine, an amino acid crucial for various biological functions.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized to act as a neurotransmitter or neuromodulator. Its structural similarity to other biologically active compounds suggests potential interactions with central nervous system receptors, influencing mood regulation and cognitive functions.

Neurotransmission and Modulation

Research indicates that this compound may play a role in regulating amino acid transport and metabolism. Its interactions with neurotransmitter systems could position it as a candidate for further pharmacological exploration in treating mood disorders and cognitive impairments.

Inhibition Studies

Interaction studies have focused on the compound's binding affinity to various receptors and transporters. These studies are vital for understanding how it influences biological systems, particularly in neurological contexts.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for targeted interactions with biological systems. Below is a comparison table of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride | C8H12ClN2O2 | Contains a methyl group on the imidazole ring |

| 5-(1H-imidazol-1-yl)pentanoic acid | C8H12N2O2 | Longer carbon chain; potential different receptor interactions |

| 3-(1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | Shorter carbon chain; may exhibit distinct pharmacological properties |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neurotransmitter Role : A study examined its potential as a neuromodulator, suggesting that it may influence neurotransmitter release and uptake in synaptic clefts, thereby affecting neuronal communication.

- Inhibition of Enzymatic Activity : Research has indicated that derivatives of imidazole compounds can inhibit specific enzymes associated with diseases such as Chagas disease, highlighting the potential therapeutic implications of similar compounds .

- Metabolic Pathways : The compound is involved in various metabolic pathways mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with cellular macromolecules like DNA and proteins.

Transport and Distribution

The physicochemical properties of this compound influence its transport within cells. Studies suggest that it interacts with specific transporters, facilitating its uptake into target tissues where it can exert biological effects.

Subcellular Localization

The localization of this compound within cellular structures such as the endoplasmic reticulum and mitochondria is crucial for its function. This localization allows it to participate in cellular metabolism and energy production processes.

Q & A

Q. What are the optimal synthetic routes for 4-(1H-imidazol-1-yl)butanoic acid hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling imidazole derivatives with a butanoic acid backbone. A retrosynthetic approach (as in ) suggests using imidazole and 4-chlorobutanoyl chloride under basic conditions. Key steps:

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the hydrochloride salt.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of imidazole to chlorobutanoic acid derivative) and reaction time (12–24 hrs).

Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (D₂O) should show imidazole protons (δ 7.5–8.2 ppm) and butanoic acid chain signals (δ 2.3–3.1 ppm).

- FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹) and imidazole ring (3100–3150 cm⁻¹) functional groups.

- HPLC-MS : Verify molecular ion [M+H]⁺ at m/z 187.1 (free acid) and chloride adducts .

Q. What are the critical stability considerations for this compound under laboratory conditions?

- Methodological Answer : The hydrochloride salt is hygroscopic and light-sensitive. Recommendations:

- Storage : Desiccate at –20°C in amber vials under argon.

- Stability Monitoring : Perform monthly HPLC checks for degradation (e.g., free imidazole or butanoic acid peaks).

- Reconstitution : Use degassed, deionized water (pH 4–5) to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Structural analogs (e.g., UK-37,248 in ) inhibit thromboxane A₂ synthase (IC₅₀ ~3 nM). To study mechanisms:

- Enzyme Assays : Use platelet microsomes for thromboxane B₂ quantification via radioimmunoassay (RIA).

- Docking Studies : Model the compound’s binding to the enzyme’s heme-binding pocket (PyMOL, AutoDock).

- Mutagenesis : Validate critical residues (e.g., His⁹⁶ in TxA₂ synthase) via site-directed mutagenesis .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies may arise from impurities or isomerism. Strategies:

- Chiral HPLC : Separate enantiomers (if present) using a Chiralpak AD-H column (hexane/isopropanol 85:15).

- LC-HRMS : Detect trace impurities (<0.1%) with Orbitrap-based systems.

- Biological Replicates : Use ≥3 independent assays with positive/negative controls (e.g., ozagrel for thromboxane inhibition) .

Q. How can researchers address challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modifying the imidazole or butanoic acid moieties:

- Imidazole Substitution : Introduce methyl groups at N-1 (see ) via Mannich reactions (formaldehyde, secondary amines).

- Butanoic Acid Modifications : Esterify the carboxylic acid (e.g., benzyl ester) to enhance cell permeability.

- SAR Validation : Test derivatives in enzyme inhibition assays and correlate with computational logP/clogD values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.